molecular formula C13H13N5 B6306589 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine CAS No. 111195-75-6

2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine

Cat. No.: B6306589
CAS No.: 111195-75-6
M. Wt: 239.28 g/mol
InChI Key: AXERATVALSKSIV-UHFFFAOYSA-N
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Description

Overview of Pyridine-Based Polydentate Ligands in Coordination Chemistry

Pyridine (B92270) and its derivatives are fundamental building blocks in the design of polydentate ligands, which are molecules that can bind to a central metal atom at multiple points. nih.govrsc.org The inclusion of the pyridine nitrogen atom provides a strong coordination site for a wide range of metal ions. nih.govmdpi.com By incorporating additional donor groups into the pyridine framework, chemists can create ligands with varying "denticity" (the number of donor atoms) and geometric constraints. nih.govyoutube.com This versatility allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their reactivity, stability, and catalytic activity. nih.govresearchgate.net

Polydentate pyridine-based ligands are integral to many areas of chemistry, from the development of catalysts for organic synthesis to the creation of novel materials with specific magnetic or optical properties. researchgate.netrsc.org The ability to systematically modify the ligand structure provides a powerful tool for designing metal complexes with desired functions. nih.gov

Rationale for the Design and Synthesis of 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine

The design of this compound is a deliberate effort to create a flexible yet stable tridentate NNN-donor ligand. The central pyridine ring provides a rigid backbone, while the methylene (B1212753) (-CH2-) bridges connecting it to the pyrazole (B372694) rings allow for a degree of conformational flexibility. This flexibility enables the ligand to accommodate a variety of metal ions with different coordination preferences.

The synthesis of this compound typically involves a multi-step process. core.ac.uknih.govresearchgate.net One common route begins with 2,6-pyridinedimethanol (B71991), which is first converted to a di-tosylate derivative. core.ac.uknih.govresearchgate.net This intermediate then reacts with pyrazole in the presence of a base to yield the final product, this compound. core.ac.uknih.govresearchgate.net Another synthetic approach involves the reaction of 2,6-bis(chloromethyl)pyridine (B1207206) with pyrazole. The purification of the crude product is often achieved through column chromatography. core.ac.ukresearchgate.net

Historical Context of Pyrazolyl-Pyridyl Ligands

The development of pyrazolyl-pyridyl ligands is part of a broader effort in coordination chemistry to synthesize new ligands with tunable properties. mdpi.comacs.org Pyrazole itself is a versatile building block in organic synthesis and has been incorporated into a wide array of ligand architectures. mdpi.com The combination of pyrazole and pyridine moieties in a single molecule creates ligands with a rich coordination chemistry. mdpi.comacs.org

Early work in this area focused on simple bidentate ligands, but the field has since expanded to include more complex polydentate systems like this compound. These ligands have been instrumental in advancing our understanding of fundamental coordination principles and have found applications in areas such as catalysis and materials science. mdpi.comresearchgate.net

Significance of the Tridentate NNN-Donor Motif

The tridentate NNN-donor motif is a key feature of this compound, defining its coordination behavior. core.ac.uknih.govresearchgate.net A tridentate ligand is one that has three donor atoms capable of binding to a metal ion. wikipedia.org In this case, the three nitrogen atoms—one from the pyridine ring and one from each of the two pyrazole rings—form a stable chelate complex with a metal center. core.ac.uknih.govresearchgate.net

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C13H13N5 nih.gov
Molecular Weight 239.28 g/mol nih.gov
CAS Number 111195-75-6 nih.gov
Crystal Data for this compound
Crystal System Monoclinic
Space Group P21/n
a 7.481 (3) Å
b 9.076 (4) Å
c 19.021 (8) Å
β 95.471 (5)°
Volume 1285.7 (9) ų
Z 4
This data was obtained from X-ray crystallographic studies. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-bis(pyrazol-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-4-12(10-17-8-2-6-14-17)16-13(5-1)11-18-9-3-7-15-18/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXERATVALSKSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CN2C=CC=N2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Bis 1h Pyrazol 1 Yl Methyl Pyridine

Precursor Synthesis and Derivatization Strategies

The foundational step in synthesizing the target compound is the preparation and modification of a 2,6-disubstituted pyridine (B92270) scaffold. This typically begins with the synthesis of 2,6-pyridinedimethanol (B71991), which is then converted into a more reactive intermediate suitable for nucleophilic attack.

2,6-Pyridinedimethanol is a key intermediate, and its synthesis can be achieved through various routes. A common and classic approach starts with 2,6-lutidine, which is oxidized to 2,6-pyridinedicarboxylic acid using an oxidizing agent like potassium permanganate. nbinno.comgoogle.com The resulting dicarboxylic acid is then reduced to the diol. nbinno.comgoogle.com An efficient method for this reduction utilizes a sodium borohydride (B1222165)/iodine system in tetrahydrofuran (B95107) (THF), which simplifies traditional multi-step processes and avoids more hazardous reagents. google.com

Alternative pathways to 2,6-pyridinedimethanol include:

The reduction of dimethyl 2,6-pyridinedicarboxylate using sodium borohydride in methanol (B129727). chemicalbook.com

The reaction of 2,6-dibromomethylpyridine with aqueous sodium hydroxide (B78521) in ethanol (B145695) under reflux conditions. chemicalbook.comchemicalbook.com

These methods provide reliable access to 2,6-pyridinedimethanol, the direct precursor for the next derivatization step.

To facilitate the subsequent incorporation of the pyrazole (B372694) rings, the hydroxyl groups of 2,6-pyridinedimethanol are converted into a better leaving group. A highly effective method is the formation of a ditosylate ester, 2,6-pyridinedimethylene-ditosylate. nih.govresearchgate.net This is achieved by reacting 2,6-pyridinedimethanol with p-toluenesulfonyl chloride. nih.gov The reaction is typically carried out at a reduced temperature (0 °C) in a biphasic solvent system of tetrahydrofuran (THF) and water, with sodium hydroxide acting as a base. nih.gov After several hours of stirring, the product is extracted and purified, often yielding a white powder. nih.gov This synthetic strategy has been reported to produce the desired ditosylate in high yields. nih.gov

A summary of a typical synthesis for 2,6-pyridinedimethylene-ditosylate is presented below.

StepReagents & SolventsConditionsProduct Yield
Tosylation2,6-pyridinedimethanol, p-toluenesulfonyl chloride, NaOH, THF/water0 °C, 4 hours88% nih.gov

Alkylation Reactions for Pyrazole Incorporation

With the activated precursor in hand, the final step involves a double nucleophilic substitution reaction to attach the two pyrazole moieties to the pyridine backbone.

The incorporation of the pyrazole units is accomplished via an N-alkylation reaction. nih.govmdpi.comresearchgate.net First, pyrazole is deprotonated using a strong base to form the highly nucleophilic sodium pyrazolide (NaPz). nih.gov This is typically done by adding a solution of pyrazole in dry THF to a suspension of sodium hydride (NaH) at 0 °C under an inert nitrogen atmosphere. nih.gov The resulting clear solution of sodium pyrazolide is then reacted with the 2,6-pyridinedimethylene-ditosylate prepared in the previous step. nih.gov The pyrazolide anion displaces the tosylate leaving groups to form the two new C-N bonds, yielding the target compound, 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine. nih.gov

The table below outlines the conditions for the final alkylation step.

StepReagents & SolventsConditionsProduct Yield
Pyrazole Incorporation2,6-pyridinedimethylene-ditosylate, Sodium Pyrazolide, THFStirred overnight76% nih.gov

Purification and Isolation Techniques

After the synthesis is complete, the crude product must be purified to remove any unreacted starting materials and byproducts. A standard and effective method for purifying this compound is column chromatography on silica (B1680970) gel. nih.gov Ethyl acetate (B1210297) is commonly used as the eluent to separate the desired compound from impurities. nih.gov After chromatography, the solvent is removed, typically yielding the pure ligand as a white solid. nih.gov

For obtaining material of very high purity, such as for single-crystal X-ray diffraction studies, a final recrystallization step can be performed. One documented method involves the slow diffusion of hexane (B92381) into a concentrated solution of the compound in tetrahydrofuran (THF) at room temperature, which can yield single crystals suitable for structural analysis within a couple of days. nih.gov

Column Chromatography Methods

Following the initial synthesis, the crude product of this compound can be purified using column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For this specific compound, silica gel is a commonly used stationary phase due to its polarity and ability to separate a wide range of organic molecules.

In a documented procedure, the crude product was subjected to column chromatography on a silica gel support. nih.govcore.ac.ukresearchgate.net The separation was achieved using ethyl acetate as the mobile phase, also known as the eluent. nih.govcore.ac.ukresearchgate.net This process effectively isolates the desired product from the reaction mixture, affording the pure ligand as a white solid with a reported yield of 76%. nih.govcore.ac.uk

Table 1: Column Chromatography Parameters for this compound Purification

ParameterDescriptionSource(s)
Stationary Phase Silica Gel nih.govcore.ac.ukresearchgate.net
Mobile Phase (Eluent) Ethyl Acetate nih.govcore.ac.ukresearchgate.net
Outcome Pure ligand obtained as a white solid nih.govcore.ac.uk
Reported Yield 76% nih.govcore.ac.uk

Crystallization Procedures for Analytical Purity

To obtain analytically pure this compound, particularly for applications such as single-crystal X-ray diffraction, a final purification step of crystallization is employed. This method relies on the principle that a compound will be more soluble in a hot solvent and less soluble in a cold solvent, allowing for the formation of a crystalline solid upon cooling, leaving impurities behind in the solution.

A successful method for obtaining single crystals of the title compound involves a slow diffusion technique. nih.govcore.ac.ukresearchgate.net A concentrated solution of the white solid is prepared in tetrahydrofuran (THF). nih.govcore.ac.ukresearchgate.net Hexane is then slowly introduced into this solution at room temperature. nih.govcore.ac.ukresearchgate.net Over a period of one to two days, the slow diffusion of the anti-solvent (hexane) into the solvent (THF) reduces the solubility of the compound, leading to the formation of single crystals suitable for structural analysis. nih.govcore.ac.ukresearchgate.net

Table 2: Crystallization Parameters for this compound

ParameterDescriptionSource(s)
Technique Slow Diffusion nih.govcore.ac.ukresearchgate.net
Solvent Tetrahydrofuran (THF) nih.govcore.ac.ukresearchgate.net
Anti-Solvent Hexane nih.govcore.ac.ukresearchgate.net
Temperature Room Temperature nih.govcore.ac.ukresearchgate.net
Duration 1–2 days nih.govcore.ac.ukresearchgate.net
Outcome Single crystals suitable for analysis nih.govcore.ac.uk

Compound Index

Advanced Structural Characterization of 2,6 Bis 1h Pyrazol 1 Yl Methyl Pyridine

Single-Crystal X-ray Diffraction Analysis of the Free Ligandnih.govcore.ac.ukresearchgate.net

The crystal structure of the title compound, C₁₃H₁₃N₅, has been determined to elucidate its molecular and supramolecular features. nih.govcore.ac.ukresearchgate.net Single crystals suitable for X-ray diffraction were obtained through the slow diffusion of hexane (B92381) into a concentrated solution of the compound in tetrahydrofuran (B95107) (THF). nih.govresearchgate.net

The relative orientation of the heterocyclic rings is quantitatively described by the dihedral angles between them. In the solid state, the planes of the two pyrazolyl groups are twisted significantly with respect to the central pyridine (B92270) ring. The measured dihedral angles are 87.77(8)° and 85.73(7)°. nih.govcore.ac.ukresearchgate.net This near-orthogonal arrangement minimizes steric hindrance between the rings.

The most significant intermolecular interactions observed in the crystal structure are weak C–H···N hydrogen bonds. nih.govcore.ac.ukresearchgate.net These interactions link adjacent molecules, forming layers that extend parallel to the (10-1) crystallographic plane. nih.govcore.ac.uk Specifically, a hydrogen atom from a pyridine ring (C4–H4) and a hydrogen from a methylene (B1212753) bridge (C6–H6B) act as donors to nitrogen atoms on the pyrazole (B372694) rings of neighboring molecules (N15 and N12, respectively). core.ac.uk These hydrogen bonds play a crucial role in stabilizing the crystal packing. nih.govcore.ac.uk

The geometric parameters for these hydrogen bonds are detailed in the table below.

D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
C4–H4···N15i0.932.623.550(3)178
C6–H6B···N12ii0.972.543.430(2)152

Table 1: Hydrogen-Bond Geometry (Å, °) for 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine. core.ac.uk

In the reported crystal structure of this compound, the primary organizing forces in the crystal lattice are C–H···N hydrogen bonds. nih.govcore.ac.uk The literature focusing on the single-crystal analysis of this specific compound does not report significant π-π stacking interactions as a key feature of the packing. nih.govcore.ac.ukresearchgate.net

The analysis of the diffraction data provided detailed crystallographic parameters for this compound. The compound crystallizes in the monoclinic system with the space group P2₁/n. core.ac.ukresearchgate.net This determination is based on the systematic absences and symmetry of the diffraction pattern. The data were collected at a temperature of 296 K using Mo Kα radiation. nih.govcore.ac.ukresearchgate.net

A summary of the key crystallographic data and refinement parameters is presented below.

ParameterValue
Chemical FormulaC₁₃H₁₃N₅ nih.govcore.ac.uk
Formula Weight (Mᵣ)239.28 nih.govcore.ac.uk
Crystal SystemMonoclinic nih.govcore.ac.ukresearchgate.net
Space GroupP2₁/n core.ac.ukresearchgate.net
a (Å)7.481(3) nih.govcore.ac.uk
b (Å)9.076(4) nih.govcore.ac.uk
c (Å)19.021(8) nih.govcore.ac.uk
β (°)95.471(5) nih.govcore.ac.uk
Volume (V) (ų)1285.7(9) nih.govcore.ac.uk
Z4 nih.govcore.ac.ukresearchgate.net
Temperature (K)296 nih.govcore.ac.ukresearchgate.net
RadiationMo Kα (λ = 0.71073 Å) researchgate.net
Reflections Collected25319 nih.govcore.ac.uk
Independent Reflections3136 nih.govcore.ac.uk
R[F² > 2σ(F²)]0.060 nih.govcore.ac.uk
wR(F²)0.149 nih.govcore.ac.uk

Table 2: Crystallographic Data and Refinement Details for this compound. nih.govcore.ac.ukresearchgate.net

Coordination Chemistry of 2,6 Bis 1h Pyrazol 1 Yl Methyl Pyridine

General Principles of Tridentate Coordination

Tridentate ligands, which bind to a central metal ion through three donor atoms, are fundamental in coordination chemistry. The compound 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine is a classic example of an NNN tridentate ligand, where the central pyridine (B92270) nitrogen and one nitrogen atom from each of the two pyrazolyl rings coordinate to a metal center.

Chelate Ring Formation and Stability

The simultaneous binding of a polydentate ligand, such as this compound, to a single metal ion results in the formation of a ring-like structure known as a chelate ring. ebsco.com This process, called chelation, confers significant thermodynamic stability to the resulting metal complex compared to complexes formed with an equivalent number of monodentate ligands. libretexts.org This enhanced stability is known as the chelate effect. libretexts.org

The chelate effect is primarily driven by a favorable increase in entropy. When a single tridentate ligand displaces three monodentate ligands from a metal's coordination sphere, the total number of free molecules in the system increases, leading to a positive entropy change (ΔS). This contributes to a more negative Gibbs free energy change (ΔG), making the chelate complex formation more spontaneous and the resulting complex more stable.

With this compound, coordination to a metal ion leads to the formation of two five-membered chelate rings. Each ring is composed of the metal ion, the pyridine nitrogen, a methylene (B1212753) carbon, the N1 atom of the pyrazole (B372694) ring, and the N2 atom of the same pyrazole ring. Five- and six-membered chelate rings are generally the most stable due to their minimal ring strain. libretexts.org

Coordination Modes of the Pyrazolyl and Pyridyl Moieties

The ligand this compound functions as a neutral, tridentate N-donor ligand. The geometry of the ligand, with its central pyridine ring flanked by two pyrazolylmethyl arms, facilitates a meridional or facial coordination to a metal center.

Pyridyl Moiety: The central pyridine ring provides a nitrogen donor atom, which is a common feature in many coordination ligands. mdpi.com Its coordination is a key anchor point for the ligand's tridentate binding.

Pyrazolyl Moieties: Pyrazole and its derivatives are versatile in coordination chemistry due to their various potential binding modes. researchgate.net In this specific ligand, each pyrazolyl group coordinates through the nitrogen atom at the 1-position, which is attached to the methylene bridge. The planes of these pyrazolyl groups are typically oriented nearly perpendicular to the plane of the central pyridine ring. In the crystal structure of the free ligand, these dihedral angles are reported as 87.77 (8)° and 85.73 (7)°. core.ac.uknih.gov This pre-organized, albeit twisted, conformation allows the three nitrogen donor atoms to effectively wrap around a metal ion.

Synthesis and Characterization of Metal Complexes

The versatile coordinating ability of this compound has led to the synthesis of numerous metal complexes. The study of its silver(I) complexes provides a clear example of its structural and coordination behavior.

Silver(I) Coordination Complexes

A series of light- and air-stable silver(I) complexes with pyrazolylmethylpyridine ligands have been synthesized and characterized. hbku.edu.qa These complexes demonstrate how the ligand structure and the counter-anion influence the final architecture of the coordination compound. hbku.edu.qa

The synthesis of a dinuclear silver(I) nitrate (B79036) complex, specifically [Ag(C13H13N5)(NO3)]2, has been reported. hbku.edu.qa The preparation involves the direct reaction of the ligand with a silver(I) salt. In a typical procedure, a solution of this compound in a suitable solvent is treated with an equimolar amount of silver(I) nitrate. The resulting complex can then be isolated from the reaction mixture. Such syntheses are often carried out in the dark and under a protective atmosphere to prevent the photoreduction of silver(I) ions until the final, stable complex is isolated. acs.org

The structural analysis of the silver(I) nitrate complex, [Ag(C13H13N5)(NO3)]2, was performed using single-crystal X-ray diffraction and spectroscopic methods. hbku.edu.qa The analysis revealed a dinuclear structure where two silver(I) centers are bridged by two of the this compound ligands. hbku.edu.qa

In this dimeric structure, each ligand acts as a bridge between the two silver ions. The nitrate counter-anion also plays a crucial role in the coordination, leading invariably to a dimeric structure. hbku.edu.qa This contrasts with complexes using less-coordinating anions like tetrafluoroborate (B81430) (BF4-), which tend to form polymeric structures with the same ligand. hbku.edu.qa Further analysis using Atoms-In-Molecules (AIM) theory on a related complex indicated the presence of an argentophilic (Ag···Ag) interaction. hbku.edu.qa

The crystal structure of the free ligand itself has also been determined, providing a baseline for understanding its coordination behavior. core.ac.uknih.gov

Interactive Data Table: Crystal Data for this compound

The following table summarizes the crystallographic data for the free ligand as determined by single-crystal X-ray diffraction. nih.gov

ParameterValue
Chemical FormulaC13H13N5
Molecular Weight239.28
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)7.481 (3)
b (Å)9.076 (4)
c (Å)19.021 (8)
β (°)95.471 (5)
Volume (ų)1285.7 (9)
Z4
Temperature (K)296
R-factor0.060

Following a comprehensive review of available scientific literature, detailed structural and synthetic data for the coordination complexes of this compound with Silver(I), Lanthanides, and Copper(II) as specified in the requested outline is not available.

Research has been published on the coordination of this ligand, sometimes abbreviated as py(CH₂pz)₂, with other metals, such as Bismuth and Cadmium. acs.org For instance, in the complex py(CH₂pz)₂, the ligand coordinates to the bismuth center in a facial bonding mode, with Bi-N(pyrazolyl) bond distances of 2.557(3) Å and 2.647(4) Å, and a longer, secondary interaction with the pyridyl nitrogen at 2.818(3) Å. acs.org

Additionally, studies on closely related but structurally distinct ligands offer insights into potential coordination behaviors:

Copper(II) Complexes: Research on the methylated analogue, 2,6-bis(3,5-dimethylpyrazol-1-ylmethyl)pyridine, shows the formation of five-coordinate Copper(II) complexes (CuLX₂) with varied geometries. The nitrate complex, in particular, exhibits a structure described as being between a square-based pyramid and a trigonal bipyramid. rsc.org

Lanthanide Complexes: The coordination chemistry of a phosphine (B1218219) oxide analogue, 2,6-bis[(dicyclohexyl)phosphinomethyl]pyridine N,P,P'-trioxide, with Erbium(III) nitrate has been reported. In this complex, the Er(III) ion is bound by the tridentate ligand and three bidentate nitrate groups. osti.gov

Silver(I) Complexes: While various Silver(I) complexes with other pyridine-pyrazole-based ligands have been synthesized, specific structural data for complexes with this compound, including details on coordination geometry and the role of anions like nitrate, are not sufficiently documented in the reviewed literature to fulfill the requirements of the specified outline. nih.gov

Without specific crystallographic data for the Silver(I), Lanthanide, and Copper(II) complexes of the title compound, it is not possible to provide the detailed analysis of coordination geometries, bond distances and angles, and synthetic methodologies as requested in the article outline.

Copper(II) Coordination Complexes

Synthesis and Structural Aspects of Copper(II) Complexes

There are no specific reports detailing the synthesis or providing X-ray crystallographic data for copper(II) complexes formed with the this compound ligand. Research on related systems, such as with 2,6-bis[3-(2'-pyridyl)pyrazol-1-ylmethyl]pyridine, describes the formation of mononuclear copper(II) compounds, but these ligands possess additional coordination sites and different steric and electronic properties. scispace.com

Coordination Geometry Around Copper(II)

Without experimental structural data, any description of the coordination geometry around a copper(II) center with this ligand would be purely speculative. Copper(II) is known for its flexible coordination sphere, adopting geometries that can range from distorted octahedral to square pyramidal or trigonal bipyramidal, heavily dependent on the ligand's steric and electronic constraints. researchgate.netnih.govnih.gov Studies on similar but distinct ligands show varied geometries; for example, a distorted trigonal bipyramidal environment was observed for a Cu(II) complex with 2,6-bis[3-(2'-pyridyl)pyrazol-1-ylmethyl]pyridine. scispace.com

Coordination with Other Transition Metals (e.g., Mn, Fe, Co, Ni, Zn, Ru)

No specific synthetic procedures have been published for the preparation of manganese, iron, cobalt, nickel, or zinc complexes utilizing the this compound ligand. The scientific literature describes synthetic methods for these metals with other ligands like 2,6-bis(pyrazol-3-yl)pyridine or 2,6-bis(2-benzimidazolyl)pyridine, which typically involve reacting the ligand with the corresponding metal salt (e.g., chlorides, nitrates, or perchlorates) in a suitable solvent like methanol (B129727) or ethanol (B145695). rsc.orgresearchgate.net However, these methods cannot be confirmed for the specific ligand .

Similarly, there is no available information on the structural diversity of complexes formed between this compound and Mn, Fe, Co, Ni, Zn, or Ru. The related ligand family, 2,6-di(pyrazol-1-yl)pyridines (bpp), is renowned for forming [M(bpp)₂]²⁺ type complexes with iron(II) that often exhibit spin-crossover (SCO) properties. researchgate.netmdpi.comacs.org This behavior is highly sensitive to subtle changes in the ligand structure, and it is unknown if the introduction of methylene linkers would support or hinder such properties.

Supramolecular Architectures and Coordination Polymers Involving 2,6 Bis 1h Pyrazol 1 Yl Methyl Pyridine

Formation of One-Dimensional Coordination Polymers

While the 2,6-bis(pyrazol-1-yl)pyridine (bpp) family of ligands often forms mononuclear complexes, examples of one-dimensional (1D) coordination polymers using the flexible 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine ligand have been successfully synthesized. mdpi.comacs.org The introduction of methylene (B1212753) (–CH₂–) spacers between the pyridine (B92270) and pyrazolyl rings provides significant conformational flexibility, allowing the ligand to adopt geometries suitable for bridging metal centers and extending into polymeric chains. researchgate.net

A notable example is the silver(I) coordination polymer, {Agpy(CH₂pz)₂·CH₃CN}∞. acs.org In this structure, the ligand units are linked by silver ions to form an infinite one-dimensional chain. The formation of such polymeric structures is a departure from the more common discrete [M(ligand)₂]ⁿ⁺ complexes and highlights the ligand's adaptability.

In the 1D silver(I) polymer, this compound functions as a bridging ligand, connecting adjacent metal centers. acs.org Unlike its typical tridentate chelating role, in this polymeric chain, the ligand uses its nitrogen donor sites to link different silver ions, propagating the structure. This bridging function is crucial for the formation of coordination polymers, transforming molecular building blocks into extended networks. The specific coordination mode of the ligand can vary, but the fundamental principle involves the ligand spanning two or more metal centers to create the repeating unit of the polymer.

In many coordination complexes, not all potential donor sites of a ligand are bound to the primary metal ion. While the target ligand typically coordinates in a tridentate fashion, its flexibility can lead to scenarios where one pyrazolyl ring might remain uncoordinated. researchgate.net In such cases, this "free" pyrazolyl ring can extend away from the metal center, making its nitrogen donor available to bond with an adjacent metal-ligand unit. This interaction facilitates the formation of a bridge, linking the units into a polymeric chain. This behavior is a key mechanism through which ligands that commonly act as chelators can also function as linkers in the construction of coordination polymers.

Design of Sophisticated Coordination Architectures

The design of advanced coordination architectures with this compound involves moving beyond simple mononuclear complexes to create extended structures like polymers or intricate multi-component assemblies. A key strategy is the careful selection of metal ions and counter-anions that encourage bridging interactions over chelation. For instance, the use of silver(I) with the triflate (OTf⁻) counter-anion favors the formation of a 1D polymer. acs.org

Furthermore, functionalization of the parent ligand framework is a widely recognized strategy for building multifunctional architectures. nih.govresearchgate.net While this article focuses on the unsubstituted ligand, it is a foundational principle that adding groups to the pyridine or pyrazolyl rings can introduce new binding sites or non-covalent interaction motifs, enabling the construction of more complex and functional materials. nih.gov The creation of complex assemblies can also be achieved by co-crystallizing the ligand with other molecules, leading to structures held together by a network of non-covalent forces. acs.org

Interplay of Coordination Bonds and Non-covalent Interactions in Self-Assembly

The self-assembly of coordination compounds is a delicate balance between the formation of strong, directional coordination bonds and the influence of weaker, non-covalent interactions. In the structures formed by this compound, the final architecture is often dictated by a combination of metal-ligand coordination, hydrogen bonding, π-π stacking, and other weak forces. acs.orgresearchgate.net These non-covalent interactions are responsible for organizing the individual complexes or polymeric chains into well-defined, three-dimensional supramolecular structures. acs.org

For example, in a series of metal complexes with this ligand, a common organizational feature is the "aryl-pyrazolyl embrace," a cooperative interaction involving offset face-to-face π-π stacking and C-H···π contacts that directs the crystal packing. acs.org

Table 1: Hydrogen Bond Interactions in Related Pyridine-Pyrazole Coordination Compounds

Compound/Interaction TypeDonor-AcceptorD-H···A Distance (Å)D-H···A Angle (°)Supramolecular FeatureRef
[Fe(LOH)₂][FeCl₄]O-H···Cl-155.3 - 166.6Hydrogen-bonded spirals mdpi.com
[Fe(LO⁻)₂] ComplexO-H···O2.467172.7Hydrogen-bonded zig-zag chains mdpi.com
[(L)Ni(H₂O)₂Cl]Cl·H₂OO-H···Cl--3D Network researchgate.net

Table 2: C–H···N Hydrogen Bond Geometry in Crystalline this compound

Donor-H···AcceptorD-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
C4–H4···N150.932.623.550178
C6–H6B···N120.972.543.430152
Data from Son, K.-s., et al. (2014). core.ac.uknih.gov

π-π Stacking Effects on Supramolecular Organization

In the realm of coordination polymers, π-π stacking can dictate the packing of polymer chains, influencing the dimensionality and properties of the resulting material. These interactions are typically of the parallel-displaced or offset face-to-face type, where the centroids of the aromatic rings are not perfectly aligned, a common feature in the crystal engineering of such systems.

Even in the precursors to this ligand system, such as 2,6-bis(bromomethyl)pyridine, π-π stacking is a significant organizing force in the solid state, with centroid-centroid distances between adjacent pyridine rings of approximately 3.778 Å. This indicates a predisposition of the pyridyl core to engage in such interactions.

In more complex systems involving derivatives of this compound, such as in a coordination polymer of an iron(III) complex with a 2,6-bis(pyrazol-3-yl)pyridine ligand, weak parallel-displaced stacking interactions are observed between the dichlorophenyl and p-cyanophenyl groups of neighboring units. core.ac.uk In another example involving a different isomer, weak parallel-displaced stacking interactions between dichlorophenyl groups of adjacent chains lead to the formation of layers, with an intercentroid distance of 3.933(7) Å and a shift distance of 1.956(15) Å. core.ac.uk

These findings underscore the importance of π-π stacking as a secondary, yet significant, interaction in the supramolecular organization of structures containing the this compound scaffold. The interplay between these stacking forces and the primary coordination bonds allows for the construction of diverse and complex supramolecular architectures.

Interactive Data Table of π-π Stacking Parameters

Compound/ComplexInteracting RingsCentroid-Centroid Distance (Å)Ref.
catena-poly[[silver(I)-{μ-2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine-κ³N¹,N²:N²ʹ}] nitrate]Pyridyl - Pyridyl3.700 (3) iucr.org
[(L5)CoII(H2O)3]Cl2 where L5 is a related pyridine-pyrazole ligandPyridyl - Phenyl3.664 (2) researchgate.net
2,6-Bis(bromomethyl)pyridinePyridyl - Pyridyl~3.778
Iron(III) coordination polymer with a 2,6-bis(pyrazol-3-yl)pyridine ligandDichlorophenyl - Dichlorophenyl3.933 (7) core.ac.uk

Catalytic Applications of Metal Complexes of 2,6 Bis 1h Pyrazol 1 Yl Methyl Pyridine

Polyethylene (B3416737) Polymerization Catalysisnih.gov

Metal complexes of 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine have been investigated for their potential in olefin polymerization catalysis. nih.gov The ligand's structure plays a crucial role in determining the activity and properties of the resulting polyethylene.

Historical Development of Ligand-Supported Polymerization Catalystsnih.gov

The field of olefin polymerization has been revolutionized by the development of ligand-supported catalysts. Historically, early transition metal catalysts, such as Ziegler-Natta and Phillips catalysts, dominated the industrial production of polyolefins. nih.govmdpi.com The discovery of metallocene catalysts in the 1980s marked a significant breakthrough, offering unprecedented control over polymer microstructure and properties. hhu.demdpi.com This led to a paradigm shift towards "single-site" catalysts, where a well-defined active metal center is supported by a carefully designed organic ligand.

The exploration of non-metallocene ligand frameworks, including pyridine-bis(imine) (PDI) ligands, further expanded the scope of olefin polymerization catalysis. nih.gov Iron complexes bearing PDI ligands, for instance, have demonstrated remarkable activity for ethylene (B1197577) polymerization. nih.govrsc.org The development of ligands like this compound represents a continuation of this trend, aiming to create catalysts with unique reactivity and selectivity by modifying the ligand architecture. nih.gov

Mechanistic Considerations in Olefin Polymerizationazom.com

The polymerization of olefins by metal complexes typically proceeds via a coordination-insertion mechanism. azom.com The process involves the following key steps:

Olefin Coordination: The ethylene monomer coordinates to the vacant site on the metal center.

Insertion: The coordinated olefin inserts into the metal-alkyl bond, extending the polymer chain.

Chain Propagation: Repetitive cycles of olefin coordination and insertion lead to the growth of the polymer chain.

Chain Termination/Transfer: The growing polymer chain can be terminated or transferred to another species, resulting in the final polymer product.

Role of the Ligand Scaffold in Catalyst Performancenih.gov

The this compound ligand scaffold plays a multifaceted role in defining the performance of the polymerization catalyst. nih.gov The tridentate coordination of the ligand provides a stable framework for the active metal center, preventing its deactivation. The steric bulk of the pyrazolyl substituents can be modified to control the access of the monomer to the metal center, thereby influencing the rate of polymerization and the polymer's properties. Furthermore, the electronic nature of the pyridine (B92270) and pyrazole (B372694) rings can be tuned to modulate the electrophilicity of the metal center, which in turn affects the catalyst's activity and its ability to copolymerize ethylene with polar monomers.

Exploration of Other Catalytic Transformationsnih.gov

Beyond polyethylene polymerization, metal complexes of this compound have shown promise in a variety of other catalytic transformations, including oxidation and cross-coupling reactions. nih.gov

Ligand-Assisted Oxidation Catalysisrsc.orgrsc.org

Copper(I) complexes incorporating derivatives of this compound have been investigated as catalysts for chemical and electrocatalytic water oxidation. rsc.org The electronic effects of substituents on the pyrazole rings were found to play a key role in the catalytic activity. For instance, a complex with methyl-substituted pyrazoles exhibited higher activity compared to those with phenyl or tert-butyl groups. rsc.org

ComplexSubstituent on PyrazoleOxidantTurnover Number (TON)Turnover Frequency (TOF) (s⁻¹)
C1 HCerium Ammonium (B1175870) Nitrate (B79036)--
C2 MeCerium Ammonium Nitrate4.60.31
C3 t-BuCerium Ammonium Nitrate--
C4 PhCerium Ammonium Nitrate2.30.0086

Table 1: Catalytic Activity of Copper(I) Complexes in Chemical Water Oxidation. rsc.org

Zinc complexes with related bis-pyrazole/pyridine ligands have also demonstrated potential in the oxidation of cyclohexane (B81311) and cyclopentane (B165970) using hydrogen peroxide. rsc.org

Investigation of Cross-Coupling Reactionsnih.gov

The versatile coordination chemistry of this compound suggests its potential application in cross-coupling reactions. While detailed studies are emerging, the ability of this ligand to stabilize various metal centers in different oxidation states makes it a promising candidate for developing catalysts for reactions such as Suzuki, Heck, and Sonogashira couplings. The modular nature of the ligand allows for systematic tuning of its properties to optimize catalyst performance for specific cross-coupling transformations. nih.gov

Catalysis in Organic Transformations

Metal complexes incorporating the versatile tridentate N-donor ligand this compound have demonstrated significant catalytic activity in a variety of organic transformations. The unique steric and electronic properties conferred by this ligand framework enable the metal center to effectively promote reactions such as hydroboration and oxidation.

Hydroboration of Alkenes

Cobalt(II) complexes featuring 2,6-bis(pyrazol-1-yl)pyridine ligands have emerged as effective catalysts for the hydroboration of alkenes. bohrium.comresearchgate.net These catalytic systems operate efficiently under mild, solvent-free conditions and exhibit notable selectivity. bohrium.com A key finding is the contrasting selectivity observed for different types of alkenes: a Markovnikov-type selectivity is achieved for vinylarenes, while an anti-Markovnikov-type selectivity is observed for alkyl alkenes. bohrium.com This dual-selectivity provides a versatile platform for the controlled hydroboration of a diverse range of alkene substrates. bohrium.com

For instance, cobalt complexes of bis(imino)pyridine, a related ligand system, have been shown to be active for the hydroboration of various alkenes, including terminal, geminal, disubstituted internal, tri-, and tetrasubstituted alkenes, using pinacolborane (HBPin). nih.gov With internal olefins, these catalysts can direct the boron substituent to the terminal positions of the alkyl chain. nih.gov

Table 1: Catalytic Hydroboration of Alkenes with Cobalt Complexes Interactive data table. Click on headers to sort.

Catalyst System Substrate Type Selectivity Reaction Conditions Reference
Cobalt(II) with 2,6-bis(pyrazol-1-yl)pyridine ligands Vinylarenes Markovnikov Mild, solvent-free bohrium.com
Cobalt(II) with 2,6-bis(pyrazol-1-yl)pyridine ligands Alkyl alkenes anti-Markovnikov Mild, solvent-free bohrium.com

Oxidation Reactions

Copper complexes of this compound and its derivatives have shown promise in mediating oxidation reactions. Specifically, copper(I) complexes of this ligand and its substituted analogues have been investigated as pre-catalysts in both chemical and electrocatalytic water oxidation.

In chemical water oxidation using cerium(IV) ammonium nitrate as the oxidant, these copper complexes display catalytic activity. The electronic effects of the substituents on the pyrazole rings play a crucial role in the catalytic efficiency. For example, a complex with methyl-substituted pyrazole rings was found to be the most active in one study. The choice of chemical oxidant also influences the reaction, with cerium(IV) ammonium nitrate showing greater activity compared to sodium m-periodate and sodium persulfate in some cases.

Furthermore, copper complexes of the related pincer ligand 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine have demonstrated high catalytic activity for the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. rsc.org

Table 2: Performance of a Copper(II) Complex in the Ammoxidation of Alcohols to Nitriles Interactive data table. Click on headers to sort.

Substrate Product Yield (%) Reference
Benzyl alcohol Benzonitrile 99 rsc.org
4-Methylbenzyl alcohol 4-Methylbenzonitrile 98 rsc.org
4-Methoxybenzyl alcohol 4-Methoxybenzonitrile 99 rsc.org
4-Chlorobenzyl alcohol 4-Chlorobenzonitrile 97 rsc.org

Table 3: Aerobic Oxidation of Alcohols to Aldehydes using a Copper(II) Catalyst Interactive data table. Click on headers to sort.

Substrate Product Yield (%) Reference
Benzyl alcohol Benzaldehyde 98 rsc.org
4-Methylbenzyl alcohol 4-Methylbenzaldehyde 97 rsc.org
4-Methoxybenzyl alcohol 4-Methoxybenzaldehyde 99 rsc.org
4-Chlorobenzyl alcohol 4-Chlorobenzaldehyde 96 rsc.org

While extensive research has been conducted on the catalytic applications of related pyridine-based ligands, such as bis(imino)pyridines in polymerization and various N-heterocyclic carbene and phosphine (B1218219) ligands in cross-coupling reactions, detailed research findings and data for the specific use of this compound metal complexes in these transformations are not widely reported in the current scientific literature.

Theoretical and Computational Investigations of 2,6 Bis 1h Pyrazol 1 Yl Methyl Pyridine and Its Complexes

Molecular Modeling Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For the bpp ligand and its complexes, these studies are crucial for understanding the steric and conformational factors that govern its coordination chemistry.

The formation of a stable metal complex is highly dependent on the ligand's ability to adopt a low-energy conformation that accommodates the metal ion. Molecular modeling allows for the quantitative assessment of the strain energy induced in a ligand upon chelation. This strain energy is the energetic penalty required for the ligand to adopt the specific geometry needed for coordination, compared to its most stable, uncoordinated conformation.

For tridentate ligands like bpp, this analysis is particularly important. The chelation process requires the three nitrogen donor atoms (one from the pyridine (B92270) ring and one from each pyrazole (B372694) ring) to bind to a single metal center. This imposes significant geometric constraints on the ligand. Molecular modeling analyses have been used to assess the strain energy encountered by related pyridine-based ligands in tridentate chelate interactions, for instance, in gas-phase europium complexes. researchgate.net Such studies calculate the energy difference between the "free" ligand's preferred conformation and the "bound" conformation found in the metal complex. A lower strain energy suggests a better fit between the ligand and the metal ion, contributing to higher thermodynamic stability of the resulting complex.

The conformation of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine can vary significantly between the solid state, gas phase, and in solution. researchgate.net X-ray crystallography has shown that in the solid state, the ligand adopts a specific conformation where the pyrazolyl groups are nearly perpendicular to the central pyridine ring. core.ac.uknih.govresearchgate.net This arrangement minimizes steric hindrance in the packed crystal lattice.

Computational conformational analysis allows for the exploration of a much wider range of possible structures that can exist in the gas phase or in different solvents. These studies can identify multiple low-energy conformers and the energy barriers between them. For instance, in the solid state, the dihedral angles between the pyrazole and pyridine planes are determined to be quite large. core.ac.uknih.govresearchgate.net However, in the gas phase or in solution, the ligand is expected to have greater flexibility, allowing for rotation around the methylene-pyridine and methylene-pyrazole bonds. researchgate.net This conformational flexibility is critical for its ability to coordinate to metal ions with different preferred coordination geometries.

Table 1: Selected Crystallographic Data for this compound This table presents data from X-ray diffraction studies, representing the ligand's conformation in the solid state.

ParameterValueReference
Molecular FormulaC₁₃H₁₃N₅ nih.gov
Molecular Weight239.28 g/mol nih.gov
Crystal SystemMonoclinic nih.govresearchgate.net
Space GroupP2₁/n core.ac.uknih.gov
Dihedral Angle (Pyrazolyl 1 - Pyridine)87.77 (8)° core.ac.uknih.gov
Dihedral Angle (Pyrazolyl 2 - Pyridine)85.73 (7)° core.ac.uknih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a standard tool in coordination chemistry for predicting molecular properties and reaction mechanisms.

DFT calculations provide a detailed picture of the electron distribution within the bpp ligand and its metal complexes. scispace.com These calculations can determine atomic charges, bond orders, and the nature of molecular orbitals, which are fundamental to understanding the ligand's reactivity and coordination properties.

In the free bpp ligand, the nitrogen atoms of the pyridine and pyrazole rings are regions of high electron density, making them effective Lewis bases for coordinating to metal cations. Upon complexation, a significant redistribution of electron density occurs. DFT studies on related pyridylpyrazole complexes show that electron density is donated from the ligand's nitrogen atoms to the metal center. scispace.com Concurrently, if the metal has occupied d-orbitals of appropriate symmetry, π-backbonding can occur, where electron density is transferred from the metal back to the π* orbitals of the ligand's aromatic rings. This synergistic bonding mechanism strengthens the metal-ligand bond. The electronic properties of bpp complexes, such as their redox potentials observed in cyclic voltammetry, can be rationalized and predicted through DFT analysis. nih.gov

One of the major strengths of DFT is its ability to accurately predict the three-dimensional structures of molecules, including complex coordination compounds. scispace.com For a given metal ion and the bpp ligand, DFT calculations can perform geometry optimizations to find the most stable (lowest energy) coordination geometry.

Experimental studies have shown that bpp can form complexes with various coordination geometries, such as distorted trigonal bipyramidal and octahedral structures, depending on the metal ion and other coordinating ligands. researchgate.netnih.gov For example, [Co(bpp)Cl₂] was found to have a distorted trigonal bipyramidal geometry, while [(L5)NiII(H₂O)₂Cl]Cl·H₂O (where L5 is bpp) exhibits a distorted octahedral geometry. researchgate.netnih.gov DFT calculations can model these different possibilities and predict which geometry is energetically favored. Furthermore, these calculations can provide precise bond lengths and angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. The calculation of coordination energies (the energy released upon formation of the complex from the metal ion and ligand) allows for a theoretical assessment of the stability of different complexes.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the electronic transitions and reactivity of a molecule. acs.org DFT is widely used to calculate the energies and spatial distributions of these orbitals. scispace.com

In complexes of this compound, the character of the FMOs is typically determined by the metal ion and the ligand. DFT studies on similar systems reveal a general trend:

HOMO : The highest occupied molecular orbital is often predominantly located on the metal center, having significant d-orbital character. In some cases, it may also have contributions from orbitals on anionic co-ligands (like halides). scispace.com

LUMO : The lowest unoccupied molecular orbital is typically centered on the π-system of the bpp ligand itself. scispace.com

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. It relates to the electronic stability of the complex and the energy required for electronic excitation. Electronic transitions, such as the Metal-to-Ligand Charge Transfer (MLCT) bands observed in UV-visible spectra, can be described as the promotion of an electron from the metal-centered HOMO to the ligand-centered LUMO. scispace.com FMO analysis is therefore essential for interpreting spectroscopic data and predicting the photochemical behavior of bpp complexes.

Table 2: General FMO Characteristics for a Typical BPP Metal Complex

OrbitalTypical LocalizationAssociated PropertyReference
HOMOPrimarily on the metal d-orbitalsRelates to the complex's oxidation potential scispace.com
LUMOPrimarily on the π* orbitals of the bpp ligandRelates to the complex's reduction potential scispace.com
HOMO-LUMO GapEnergy difference between HOMO and LUMOCorrelates with MLCT bands in UV-Vis spectra and chemical reactivity scispace.comresearchgate.net

Computational Insights into Metal-Ligand Bonding

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful lens for examining the intricate details of metal-ligand bonding within coordination complexes. While extensive computational studies on many nitrogen-donor ligands exist, detailed research focusing specifically on the metal-ligand bonding of this compound (L) is less prevalent in the public domain. However, by drawing parallels with closely related and computationally characterized ligands, such as 2,6-di(pyrazol-1-yl)pyridine (bpp), we can infer the nature of these interactions.

The bonding in complexes of L is primarily governed by the donation of electron density from the three nitrogen atoms (one from the pyridine ring and two from the pyrazole rings) to the vacant orbitals of the metal center, forming sigma (σ) bonds. The flexibility of the methylene (B1212753) (-CH2-) linkers in L allows for a less rigid coordination geometry compared to more planar ligands like terpyridine or bpp. This flexibility can influence the metal-ligand bond lengths and angles, accommodating a variety of metal ion sizes and coordination preferences.

In a typical octahedral complex, [M(L)X₃], the ligand would coordinate in a meridional fashion. The M-N(pyridine) bond is often shorter and stronger than the M-N(pyrazole) bonds due to the electronic differences between the pyridine and pyrazole rings.

Computational studies on related Fe(II) complexes of 2,6-di(pyrazol-1-yl)pyridine have utilized methods like Ligand Field Molecular Mechanics (LFMM) to dissect the bonding. These studies quantify the σ-donor and π-acceptor/donor properties of the individual rings. For instance, calculations can determine the d-orbital energies of the metal center, which are directly influenced by the nature of the metal-ligand bonds. The splitting of these d-orbitals dictates the spin state and magnetic properties of the complex.

To illustrate the type of data generated in such computational studies, the following tables present hypothetical but representative data for a generic first-row transition metal complex of this compound, based on expected trends from similar systems.

Table 1: Calculated Bond Lengths and Angles for a Hypothetical [M(L)Cl₃] Complex

ParameterValue
M-N(pyridine) Bond Length (Å)2.15
M-N(pyrazole) Bond Length (Å)2.25
N(pyridine)-M-N(pyrazole) Angle (°)78.0
N(pyrazole)-M-N(pyrazole) Angle (°)156.0
Cl-M-Cl Angle (°)95.0

Table 2: Natural Bond Orbital (NBO) Analysis for a Hypothetical [M(L)Cl₃] Complex

InteractionSecond-Order Perturbation Energy (kcal/mol)
LP(N_pyridine) -> σ(M-Cl)15.2
LP(N_pyrazole) -> σ(M-Cl)10.8
d(M) -> π(Pyridine)2.5
d(M) -> π(Pyrazole)0.8

Note: LP denotes a lone pair orbital. Higher energy values indicate stronger electronic interactions.

These tables would typically be generated through DFT calculations and provide quantitative insights into the bonding. Table 1 details the geometry around the metal center, while Table 2 quantifies the strength of the key donor-acceptor orbital interactions that constitute the coordinate bonds. The analysis would reveal the relative strength of the σ-donation from the different nitrogen atoms and the extent of any π-back-bonding. For this compound, the π-back-bonding contribution is expected to be minimal due to the methylene spacers. The dominant interaction would be the σ-donation from the nitrogen lone pairs to the metal ion.

Future Research Directions and Emerging Applications

Design of Modified 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine Ligands

The core structure of this compound offers a robust platform for systematic modification. The goal of these modifications is to rationally design ligands with tailored electronic and steric properties to enhance their performance in specific applications.

Future research is heavily focused on the extensive functionalization of the this compound scaffold. The 4-position of the central pyridine (B92270) ring is a key target for modification, allowing for the introduction of a wide array of substituents. nih.gov These can range from simple alkyl and halogen groups to more complex aromatic systems, vinyl bridges, and alkynyl linkers. nih.gov Such modifications can significantly impact the ligand's steric bulk and electronic properties, thereby influencing the coordination geometry, stability, and reactivity of the resulting metal complexes. For instance, introducing electron-donating or electron-withdrawing groups at this position can modulate the electron density at the metal center, which is crucial for catalytic applications.

Another avenue for modification involves the pyrazole (B372694) rings themselves. The synthesis of derivatives such as 2,6-bis(3,5-disubstituted pyrazolyl-1-carbonyl)pyridine demonstrates the feasibility of altering the pyrazole moieties to fine-tune the ligand's characteristics. researchgate.net

Table 1: Examples of Functional Groups for Modifying this compound

Position of ModificationType of ModifierPotential Effect
Pyridine Ring (4-position)Alkyl GroupsIncreased steric hindrance
Pyridine Ring (4-position)Halogen AtomsAltered electronic properties (inductive effect)
Pyridine Ring (4-position)Aromatic SystemsEnhanced π-stacking interactions, potential for photophysical applications
Pyrazole RingsMethyl/Phenyl GroupsModified steric and electronic environment around the metal center

A significant and promising direction for future research is the development of chiral variants of this compound for use in asymmetric catalysis. While this specific ligand is achiral, its structural analogues, such as pyridine-2,6-bis(oxazolines) (PyBOX), have proven to be highly effective ligands for a multitude of asymmetric reactions. nih.govresearchgate.net The success of the C2-symmetric PyBOX ligands in creating a well-defined chiral environment around a metal center provides a clear blueprint for the development of asymmetric this compound derivatives. researchgate.net

The introduction of chirality can be achieved by incorporating chiral substituents on the pyrazole rings or the pyridine backbone. These chiral ligands could then be used to synthesize transition metal complexes capable of catalyzing enantioselective transformations. nih.gov The rigidity and tridentate nature of the pyridine-bis(pyrazole) scaffold are advantageous for creating a well-defined catalytic pocket, which is essential for high enantioselectivity. researchgate.net The development of such ligands could unlock new applications in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Exploration in New Catalytic Domains

While this compound and its derivatives have been investigated in polymerization catalysis, there is a vast, underexplored landscape of other catalytic transformations where these ligands could excel. The chemical versatility of this ligand scaffold makes it suitable for assembling a variety of reactive metal centers. nih.gov

Future research will likely focus on the application of its metal complexes in areas such as:

Oxidation Catalysis : Zinc complexes of similar bis-pyrazolyl pyridine ligands have shown potential in the catalytic oxidation of hydrocarbons like cyclohexane (B81311) and cyclopentane (B165970) under mild conditions. rsc.org

Cross-Coupling Reactions : The ligand's framework is well-suited to support metals commonly used in cross-coupling chemistry. nih.gov

Hydroboration and Other Addition Reactions : The electronic tunability of the ligand could be harnessed to develop catalysts for various addition reactions to unsaturated bonds. nih.gov

CO2 Cycloaddition : There is potential for developing catalysts for the chemical fixation of carbon dioxide, for example, in its reaction with epoxides. nih.gov

Advanced Materials Science Applications

The ability of this compound to form stable, well-defined complexes with a range of metal ions makes it an excellent building block for advanced materials with novel properties.

A key area of future research is the integration of this compound and its functionalized derivatives into metal-organic frameworks (MOFs). nih.govmdpi.comnih.gov MOFs are crystalline materials with high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. nih.gov By using modified versions of the ligand, it is possible to create MOFs with specific functionalities. For instance, a proton-coupled electron transfer (PCET) assisted approach has been proposed for the synthesis of coordination polymers and MOFs, which could lead to materials with interesting electronic and magnetic properties. nih.govmdpi.comnih.gov The inherent tunability of the ligand allows for the rational design of MOF structures with desired pore sizes and chemical environments. nih.gov

The formation of coordination polymers is a direct extension of the coordination chemistry of this compound. These materials consist of repeating coordination entities, and their properties are dictated by the ligand, the metal ion, and their connectivity. Research has shown that related bis(pyrazolyl)pyridine ligands can be used to construct one-dimensional (1D) coordination polymers. nih.govmdpi.comnih.gov Future work will likely explore the synthesis of 2D and 3D coordination polymers with interesting photoluminescent or magnetic properties. For example, heterometallic coordination polymers incorporating this ligand have been prepared, demonstrating its utility in creating complex, multi-component materials. nih.gov The development of such polymers could lead to new functional materials for sensing, light-emitting devices, and information storage.

Sensor Development and Recognition Systems

The unique coordination capabilities of this compound have spurred investigations into its potential for the development of advanced sensor and recognition systems. While research into this specific compound is still emerging, the broader class of pyridine-pyrazole-based ligands has demonstrated significant promise in the selective detection of various analytes, including metal ions and anions. The structural arrangement of this compound, featuring a central pyridine ring flanked by two pyrazolyl-methyl arms, provides a versatile N-donor pocket that can be tailored for specific recognition events.

The primary mechanism underpinning the sensing capabilities of such compounds often involves the complexation of the target analyte, which in turn modulates the photophysical or electrochemical properties of the ligand. This change, such as fluorescence quenching or enhancement, or a shift in redox potential, can be measured and correlated to the concentration of the analyte.

Currently, detailed research findings and comprehensive data tables specifically for the sensing applications of this compound are not widely available in the public domain. However, studies on closely related analogues provide valuable insights into the potential research directions for this compound.

For instance, research on derivatives like 2,6-bis(5-(4-methylphenyl)-1H-pyrazol-3-yl)pyridine has shown that it can act as a fluorescent sensor for various metal ions. The interaction of this compound with cations such as Cd²⁺, Co²⁺, Pb²⁺, and Cu²⁺ leads to a quenching of its intrinsic fluorescence. This phenomenon, known as static quenching, arises from the formation of a non-fluorescent complex between the ligand and the metal ion. Such studies are crucial as they establish a proof-of-concept for the use of the 2,6-bis(pyrazolyl)pyridine scaffold in metal ion detection.

Future research on this compound is anticipated to explore its efficacy in recognizing a broader spectrum of analytes. Key areas of investigation will likely include:

Selective Cation Sensing: Systematic studies to evaluate the binding affinity and selectivity of this compound towards a wide range of metal ions, including transition metals, heavy metals, and lanthanides. The goal would be to identify specific metal ions that induce a significant and measurable change in the compound's properties, paving the way for highly selective sensors.

Anion Recognition: The development of recognition systems for various anions is another promising avenue. By modifying the ligand or its coordination complexes, it may be possible to create receptors that selectively bind to specific anions through hydrogen bonding or other non-covalent interactions.

Fluorescent and Colorimetric Sensors: A major focus will be on designing fluorescent "turn-on" or "turn-off" sensors, where the presence of an analyte causes a significant enhancement or quenching of the fluorescence signal. Additionally, colorimetric sensors that exhibit a visible color change upon analyte binding are highly desirable for their simplicity and ease of use in qualitative and semi-quantitative analysis.

Electrochemical Sensors: The incorporation of this compound into electrode materials could lead to the development of sensitive and selective electrochemical sensors. The binding of an analyte to the ligand immobilized on an electrode surface can alter the electrochemical response, providing a quantitative measure of the analyte's concentration.

While specific data tables for the sensing performance of this compound are not yet available, the following table illustrates the type of data that would be generated from future research in this area, based on findings for analogous compounds.

Table 1: Hypothetical Sensing Performance of this compound for Various Analytes

AnalyteSensing MethodDetection Limit (μM)Binding Constant (K)Observable Change
Cu²⁺Fluorescence Quenching0.52.5 x 10⁵ M⁻¹Decrease in emission intensity
Zn²⁺Fluorescence Enhancement1.21.8 x 10⁴ M⁻¹Increase in emission intensity
F⁻Colorimetric5.08.9 x 10³ M⁻¹Color change from colorless to yellow
Hg²⁺Electrochemical0.15.2 x 10⁶ M⁻¹Shift in redox potential

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The continued exploration of this compound and its derivatives in the field of sensor development holds the potential to yield novel and effective recognition systems for a variety of important analytes, with applications spanning environmental monitoring, industrial process control, and biomedical diagnostics.

Q & A

Advanced Research Question

  • Single-crystal X-ray diffraction : Resolve coordination modes (e.g., Ag(I) complexes form linear chains via bridging pyrazole N-atoms) .
  • NMR spectroscopy : Monitor ligand proton environments (e.g., CH₂ protons at δ 5.42 ppm in CDCl₃) and shifts upon metalation .
  • FTIR : Identify C=N stretching (~1596 cm⁻¹) and metal-N vibrations .
  • Electrochemical analysis : Assess redox behavior, e.g., Cu(I/II) transitions in catalytic systems .

How does this ligand compare to analogous pyridine-pyrazole systems in stabilizing transition metal complexes?

Advanced Research Question
Compared to 2,6-di(1H-pyrazol-1-yl)pyridine (no CH₂ spacers), the methylene groups in this compound increase flexibility, enabling:

  • Diverse coordination modes : Bidentate vs. tridentate binding depending on metal size/charge .
  • Enhanced solubility : CH₂ groups improve organic solvent compatibility for catalytic applications .
  • Tunable steric effects : Methylene spacers reduce steric hindrance, facilitating access to metal centers .

What strategies resolve contradictions in reported catalytic activities of metal complexes derived from this ligand?

Advanced Research Question
Discrepancies in catalytic efficiency (e.g., water oxidation or cross-coupling reactions) arise from:

  • Metal center oxidation states : Cu(I) vs. Cu(II) complexes exhibit differing redox potentials .
  • Counterion effects : PF₆⁻ vs. Cl⁻ influence solubility and active species formation .
  • Substituent modifications : Electron-withdrawing groups on pyrazole alter metal-ligand bond strength.
    Methodological recommendations :
  • Controlled potential electrolysis : Isolate active oxidation states .
  • DFT calculations : Model electronic structures to predict reactivity .

How can computational methods enhance the design of functional materials using this ligand?

Advanced Research Question

  • Molecular docking : Predict binding affinities for drug delivery systems (e.g., metallopolymer carriers) .
  • Periodic boundary DFT : Simulate coordination polymer conductivity for energy storage applications .
  • TD-DFT : Correlate UV-Vis spectra with charge-transfer transitions in photoluminescent complexes .

What are the challenges in scaling up synthesis while maintaining reproducibility?

Advanced Research Question
Key issues include:

  • Byproduct formation : Mono-substituted intermediates require selective purification (e.g., ZnCl₂ precipitation) .
  • Moisture sensitivity : NaH or TBAOH-mediated reactions demand anhydrous conditions .
  • Crystallization control : Slow hexane diffusion into THF yields phase-pure crystals .

How does the ligand’s structure impact its application in supramolecular chemistry?

Advanced Research Question
The CH₂ spacers and hydrogen-bonding capability enable:

  • Host-guest systems : Cavities for small-molecule encapsulation (e.g., CO₂ or drug molecules) .
  • Dynamic covalent chemistry : Reversible imine formation with aldehydes for adaptive frameworks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine
Reactant of Route 2
Reactant of Route 2
2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.